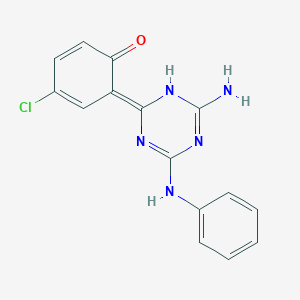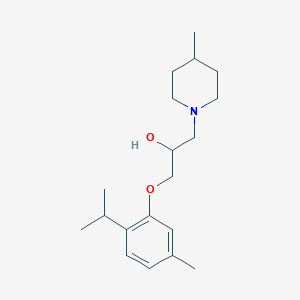![molecular formula C10H18N2O4 B262525 (2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid, also known as O-Pyrrolidinoethyl glycine (OPEG), is a synthetic compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that is found naturally in the body. OPEG has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development.
作用机制
OPEG acts as a glycine transporter inhibitor and enhances the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By enhancing the activity of the NMDA receptor, OPEG can improve cognitive function and memory. OPEG has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
OPEG has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, OPEG has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. OPEG has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using OPEG in lab experiments is its specificity for the glycine transporter and the NMDA receptor. This allows researchers to study the effects of these targets without interference from other neurotransmitter systems. However, one limitation of using OPEG is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired effects at low concentrations.
未来方向
There are several potential future directions for research on OPEG. One area of interest is the development of more potent derivatives of OPEG that can be used at lower concentrations. Another area of interest is the investigation of OPEG's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, OPEG's potential as a therapeutic agent for various neurological disorders warrants further investigation, particularly in animal models and clinical trials.
合成方法
OPEG can be synthesized through a multi-step process. The first step involves the reaction between N-(2-bromoethyl)pyrrolidine and glycine ethyl ester hydrochloride, which results in the formation of N-(2-(pyrrolidin-1-yl)ethyl)glycine ethyl ester. In the second step, this compound is hydrolyzed with sodium hydroxide to yield OPEG. The overall yield of this process is around 40%.
科学研究应用
OPEG has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in neuroscience, where OPEG has been shown to enhance the activity of the NMDA receptor, a key player in synaptic plasticity and learning and memory. OPEG has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
产品名称 |
(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid |
|---|---|
分子式 |
C10H18N2O4 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c13-9(7-16-8-10(14)15)11-3-6-12-4-1-2-5-12/h1-8H2,(H,11,13)(H,14,15) |
InChI 键 |
XGRMRRYBOLOZQT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)COCC(=O)O |
规范 SMILES |
C1CC[NH+](C1)CCNC(=O)COCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)


![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)






